What is the chemical structure of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione
What is the chemical structure of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione
An In-Depth Technical Guide to 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a multifunctional molecule centered on the isocyanuric acid core. The document elucidates the compound's chemical structure, physicochemical properties, and synthetic pathways. While its primary applications are rooted in materials science as a cross-linking agent and polymer building block, this guide explores its significant, yet underexplored, potential in the realm of drug development. We delve into the therapeutic possibilities of the 1,3,5-triazine scaffold as a privileged structure in medicinal chemistry and hypothesize on the utility of this specific molecule as a novel gene delivery vector and a foundational structure for anticancer drug design. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for next-generation materials and therapeutics.
Molecular Profile and Physicochemical Properties
Chemical Structure and Nomenclature
1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is characterized by a central, six-membered heterocyclic ring known as a 1,3,5-triazinane-2,4,6-trione, or isocyanuric acid. This core is symmetrically substituted at each of the three nitrogen positions with a 2-aminoethyl group (-CH₂CH₂NH₂). The presence of three primary amine termini makes this molecule highly reactive and imparts a basic character, rendering it a versatile building block in both supramolecular chemistry and materials science.[1]
Key Physicochemical Data
The fundamental properties of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 1,3,5-tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione | [1] |
| CAS Number | 43190-26-7 | [1] |
| Molecular Formula | C₉H₁₈N₆O₃ | [1] |
| Molecular Weight | 258.28 g/mol | [1] |
| Canonical SMILES | C(CN1C(=O)N(C(=O)N(C1=O)CCN)CCN)N | [1] |
| InChI Key | ITBRGMNAQSDPCP-UHFFFAOYSA-N | [1] |
Synthesis and Characterization
Synthetic Strategy and Rationale
The synthesis of substituted 1,3,5-triazines most commonly and versatilely begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] The three chlorine atoms on this precursor exhibit differential reactivity that is highly dependent on temperature, a principle that allows for controlled, sequential nucleophilic substitution.
-
Step 1 (0-5 °C): The first chlorine is highly reactive and can be substituted by a nucleophile at low temperatures.
-
Step 2 (Room Temperature): The second chlorine requires moderate temperatures for substitution.
-
Step 3 (Elevated Temperature): The final chlorine atom is the least reactive and typically requires heating to be displaced.
For the synthesis of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, a logical nucleophile would be a protected form of 2-aminoethanol, such as N-Boc-ethanolamine. Using a protected amine is critical to prevent the primary amine from reacting with the cyanuric chloride instead of the intended hydroxyl group. Following the trisubstitution, the resulting triether can be converted to the target compound. An alternative approach involves the direct reaction of isocyanates.[4]
Experimental Protocol: Representative Synthesis
This protocol describes a plausible, multi-step synthesis adapted from established methods for creating trisubstituted triazines.
Step 1: Synthesis of 1,3,5-Tris(2-(tert-butoxycarbonylamino)ethyl)-1,3,5-triazinane-2,4,6-trione
-
Reaction Setup: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve cyanuric acid in a suitable aprotic solvent (e.g., anhydrous DMF).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N-H groups of the triazinane ring.
-
Nucleophile Addition: Slowly add 3.3 equivalents of a protected aminoethyl halide, such as 2-(Boc-amino)ethyl bromide, to the reaction mixture.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 24-48 hours, monitoring progress by TLC.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected intermediate.
Step 2: Deprotection to Yield Final Compound
-
Dissolution: Dissolve the purified, Boc-protected intermediate from Step 1 in a minimal amount of an appropriate solvent like dichloromethane (DCM) or dioxane.
-
Acidolysis: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours until TLC or LC-MS analysis confirms the complete removal of the Boc protecting groups.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a mild base (e.g., sodium bicarbonate solution) and the free amine extracted or precipitated to yield the final product, 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A standard characterization workflow would involve a combination of spectroscopic and spectrometric techniques.
Caption: Standard workflow for the characterization of the synthesized compound.
Applications in Advanced Materials
The molecular architecture of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione, featuring a rigid heterocyclic core and three flexible, reactive aminoethyl arms, makes it an excellent candidate for creating advanced polymers.
-
Cross-linking Agent: The three primary amine groups can react with epoxides, isocyanates, or other electrophilic species, forming a highly cross-linked, three-dimensional polymer network. This property is valuable for creating durable coatings, adhesives, and thermosetting resins.[1]
-
Polymer Monomer: It can serve as a monomer in the synthesis of polyurethanes and other co-polymers. The triazinane-trione core is known to enhance the thermal resistance, chemical stability, and flame-retardant properties of the resulting materials.[1][4] Derivatives like 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione are widely used for similar purposes in the rubber and plastics industries.[5]
Potential Applications in Drug Development and Biomedical Science
While established in materials science, the therapeutic potential of this molecule is an exciting frontier. The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of observed biological activities.[2][6]
Hypothesis: A Non-Viral Vector for Gene Delivery
The delivery of therapeutic nucleic acids (e.g., siRNA, mRNA, plasmid DNA) is a major challenge in modern medicine. Cationic polymers are widely investigated as non-viral vectors because they can electrostatically bind to the negatively charged phosphate backbone of nucleic acids, condensing them into nanoparticles (polyplexes) that can enter cells.
1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is an ideal candidate for this application. At physiological pH, its three primary amine groups will be protonated, creating a polycationic molecule capable of complexing with genetic material.[7]
Caption: Hypothesized mechanism for gene delivery via polyplex formation.
Hypothesis: A Scaffold for Anticancer Drug Design
The 1,3,5-triazine ring is a core component of numerous compounds with demonstrated anticancer activity.[6][8] These derivatives often act by inhibiting critical enzymes in cancer signaling pathways.[6] Furthermore, the structure of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is reminiscent of nitrogen mustards, a class of alkylating agents used in chemotherapy.[8]
The primary amine groups on this molecule could be synthetically modified to incorporate cytotoxic functionalities or targeting ligands, creating a multi-pronged therapeutic agent. For instance, converting the amines to bis(2-chloroethyl)amine groups would generate a classic nitrogen mustard analogue with three potential alkylating sites, potentially increasing its DNA cross-linking efficacy.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To validate the hypothesized anticancer activity, a standard cytotoxicity assay is the first logical step. The MTT assay measures the metabolic activity of cells, which correlates with cell viability.
-
Cell Seeding: Plate cancer cells (e.g., a human colon cancer line like DLD-1 or HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Prepare serial dilutions of 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione in cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Outlook
1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione is a molecule of significant dual-use potential. Its established role in polymer science provides a foundation for the development of high-performance materials. However, its true frontier lies in biomedical applications. The unique combination of a proven medicinal scaffold (the 1,3,5-triazine ring) and multiple reactive/cationic sites (the aminoethyl groups) positions it as a highly promising, yet under-investigated, candidate for drug delivery and development. Future research should focus on empirically validating its efficacy as a gene delivery vector, exploring its intrinsic cytotoxicity, and utilizing it as a versatile scaffold for the synthesis of novel, targeted therapeutics.
References
-
National Center for Biotechnology Information. (2014). 1,3,5-triazinane-2,4,6-trione. In PMC. Retrieved from [Link]
-
Gotor, R., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. MDPI. Retrieved from [Link]
-
Saeed, A., et al. (2019). Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. In PMC. Retrieved from [Link]
-
NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. 1,3,5-Tris(3-sulfanylpropyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
- Google Patents. (2014). WO2014179562A8 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof.
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. In PMC. Retrieved from [Link]
-
Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Retrieved from [Link]
-
Wikipedia. 1,3,5-Tris(4-(tert-butyl)-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propen-1-yl-. Retrieved from [Link]
-
ResearchGate. (2001). Synthesis of 2,4,6-tris(2,2,2-trinitroethylnitramino)-1,3,5-triazine. Retrieved from [Link]
-
NIST. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Lim, H. Y., et al. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. PubMed. Retrieved from [Link]
-
Wieckowska, A., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI. Retrieved from [Link]
-
Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Retrieved from [Link]
Sources
- 1. 1,3,5-Tris(2-aminoethyl)-1,3,5-triazinane-2,4,6-trione | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tris(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-三烯丙基-1,3,5-三嗪-2,4,6(1H,3H,5H)-三酮 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014179562A8 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]
- 8. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
